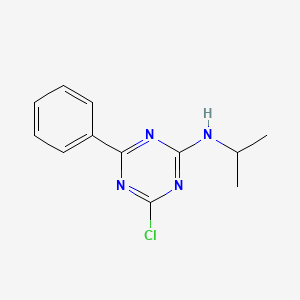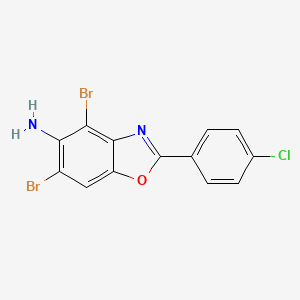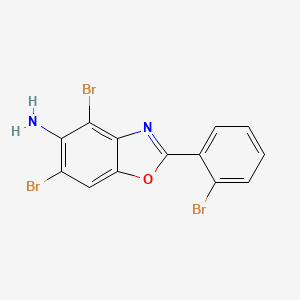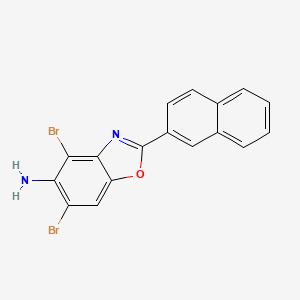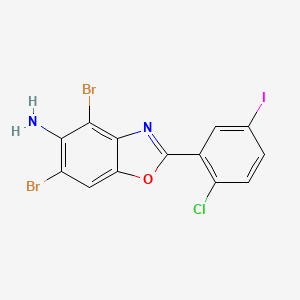![molecular formula C12H18O4 B3055346 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol CAS No. 64049-38-3](/img/structure/B3055346.png)
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as MPMD and is a white crystalline powder with a molecular formula of C12H18O4.
Mécanisme D'action
The mechanism of action of MPMD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to interact with cell membranes and affect their function.
Biochemical and Physiological Effects:
MPMD has been found to have several biochemical and physiological effects, including reducing oxidative stress and inflammation, promoting wound healing, and enhancing the immune system. It has also been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
MPMD has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on MPMD, including its use as a natural preservative in food and cosmetics, its potential as a therapeutic agent for inflammatory diseases, and its use in the development of new materials for industry. Further research is needed to fully understand the mechanism of action and potential applications of MPMD.
Applications De Recherche Scientifique
MPMD has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. It has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10-2-4-11(5-3-10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBVWWVRKOYDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982319 | |
| Record name | 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
CAS RN |
64049-38-3 | |
| Record name | 1,3-Propanediol, 2-hydroxymethyl-2-(p-tolyloxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



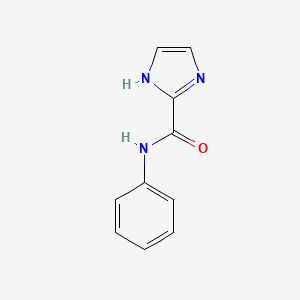
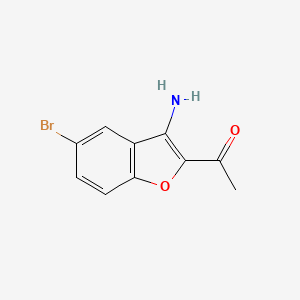
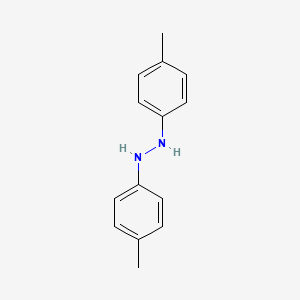

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)

